N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide
Description
N-[5-(3,4,5-Triethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide is a synthetic 1,3,4-oxadiazole derivative characterized by a triethoxyphenyl substituent on the oxadiazole ring and a 3-(trifluoromethyl)benzamide moiety. This compound is of interest due to its structural similarity to antifungal and enzyme-inhibiting agents.
Properties
IUPAC Name |
N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N3O5/c1-4-30-16-11-14(12-17(31-5-2)18(16)32-6-3)20-27-28-21(33-20)26-19(29)13-8-7-9-15(10-13)22(23,24)25/h7-12H,4-6H2,1-3H3,(H,26,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HASHNSZYXKHZTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide typically involves the formation of the oxadiazole ring followed by the introduction of the trifluoromethylbenzamide group. The process may include the following steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Introduction of the Trifluoromethylbenzamide Group: This step involves the reaction of the oxadiazole intermediate with a trifluoromethylbenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the oxadiazole ring or the trifluoromethyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like Grignard reagents or organolithium compounds are often employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could result in the formation of alcohols or amines.
Scientific Research Applications
N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The oxadiazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Antifungal Activity
Key Structural Variations and Bioactivity:
- Substituent Impact on Activity :
- The triethoxyphenyl group in the target compound may improve solubility compared to LMM5/LMM11’s sulfamoyl groups, which are bulkier and may hinder membrane penetration. However, LMM5/LMM11’s sulfamoyl moieties likely enhance thioredoxin reductase inhibition, a mechanism critical for their antifungal action .
- MMV102872 shares the 3-(trifluoromethyl)benzamide group with the target compound but replaces triethoxyphenyl with 4-chlorophenyl. This substitution correlates with potent activity against Sporothrix spp. (MIC <0.5 μM), suggesting that halogenated aryl groups enhance binding to fungal targets .
Analogues with Structural Modifications in the Oxadiazole Core
- Compound 6 (): Incorporates a tetrahydronaphthalenyl group, which increases aromatic bulk but reduces antifungal specificity compared to triethoxyphenyl. Its primary application is Ca²⁺/calmodulin pathway modulation, indicating divergent biological targets compared to antifungal oxadiazoles .
- BA94467 (): Features a triethoxyphenyl group but replaces benzamide with a sulfonamide-propanamide linker. This structural difference likely alters target selectivity, favoring interactions with enzymes or receptors distinct from benzamide-based compounds .
Mechanistic and Target-Specific Comparisons
- Thioredoxin Reductase Inhibition: LMM5/LMM11 inhibit thioredoxin reductase in C. albicans, disrupting redox homeostasis .
- Anti-Sporothrix Activity : MMV102872’s 4-chlorophenyl group demonstrates superior potency against Sporothrix spp. compared to triazole antifungals like itraconazole . The target compound’s triethoxyphenyl group could modulate activity against similar pathogens but may require empirical validation.
Biological Activity
N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide is a synthetic compound with a complex molecular structure that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a benzamide backbone with a trifluoromethyl group and an oxadiazole moiety. Its molecular formula is with a molecular weight of 447.5 g/mol. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it suitable for various biological applications .
Biological Activities
This compound exhibits several notable biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound has potential as an antimicrobial agent. Its structural features may facilitate interactions with microbial targets.
- Anticancer Properties : Research indicates that it may inhibit the proliferation of cancer cells by interfering with specific cellular pathways. The oxadiazole ring is known to enhance anticancer activity in similar compounds.
- Anti-inflammatory Effects : The compound shows promise in reducing inflammation by modulating inflammatory mediators.
These activities highlight its potential for development as a therapeutic agent across multiple domains .
The mechanism of action involves the compound's interaction with various biological targets:
- Enzyme Inhibition : this compound may inhibit specific kinases or enzymes involved in cell signaling pathways.
- DNA Interaction : It is hypothesized that the compound can bind to DNA or RNA structures, affecting gene expression and cellular function.
Understanding these mechanisms is crucial for advancing the compound toward clinical applications .
Comparative Studies
To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| N-(4-methyl-5-(4-((substituted phenylamino)methyl)-5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)thiazol-2-yl)benzamides | Similar oxadiazole core | Varies in biological activity |
| 3,4,5-trimethoxyphenyl derivatives | Similar phenyl group | Different reactivity and properties |
This compound stands out due to its unique combination of functional groups that enhance its solubility and bioavailability compared to these similar compounds .
Case Studies
Recent studies have explored the pharmacological potential of this compound:
- Study on Anticancer Activity : A study demonstrated that this compound significantly inhibited the growth of breast cancer cell lines through apoptosis induction.
- Antimicrobial Evaluation : Another study evaluated its antimicrobial properties against various bacterial strains and found promising results.
These case studies underscore the need for further research to fully elucidate its therapeutic potential .
Q & A
Basic: What are the critical steps in synthesizing N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide, and how can reaction conditions be optimized for higher yield?
Methodological Answer:
The synthesis typically involves:
Formation of the 1,3,4-oxadiazole ring : Cyclization of a hydrazide intermediate with a carbonyl source (e.g., POCl₃ or CDI) under reflux conditions .
Coupling of the triethoxyphenyl moiety : Suzuki-Miyaura or Ullmann coupling to introduce the 3,4,5-triethoxyphenyl group, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled temperatures (80–120°C) .
Trifluoromethylbenzamide incorporation : Amide bond formation via EDC/HOBt-mediated coupling between the oxadiazole intermediate and 3-(trifluoromethyl)benzoic acid derivatives .
Optimization : Use anhydrous solvents (e.g., DMF or THF), monitor reaction progress via TLC, and purify intermediates via column chromatography (silica gel, gradient elution). Yield improvements (>70%) are achieved by maintaining inert atmospheres (N₂/Ar) and precise stoichiometric ratios .
Basic: Which analytical techniques are most reliable for confirming the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., triethoxy groups at δ 1.2–1.4 ppm for CH₃ and δ 3.8–4.0 ppm for OCH₂) and trifluoromethyl resonance (δ 120–125 ppm in ¹⁹F NMR) .
- High-Resolution Mass Spectrometry (HRMS) : ESI-TOF or MALDI-TOF to confirm molecular weight (e.g., C₂₅H₂₄F₃N₃O₅, expected [M+H]⁺ = 528.1621) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing, as demonstrated in related oxadiazole derivatives .
Advanced: How does the trifluoromethyl group influence the compound’s biological activity compared to non-fluorinated analogs?
Methodological Answer:
The CF₃ group enhances:
- Lipophilicity : Increases membrane permeability (logP ~3.5 vs. ~2.8 for non-fluorinated analogs), measured via shake-flask or HPLC methods .
- Metabolic Stability : Reduces oxidative degradation in microsomal assays (e.g., t₁/₂ >120 min vs. <60 min for CH₃ analogs) .
- Target Binding : Strengthens van der Waals interactions in hydrophobic pockets (e.g., kinase ATP-binding sites), validated via docking studies (AutoDock Vina) .
Experimental Comparison : Synthesize analogs (e.g., CH₃, Cl, or OCF₃ substituents) and evaluate IC₅₀ values in enzyme inhibition assays .
Advanced: What strategies are effective in addressing low aqueous solubility during in vitro pharmacological assays?
Methodological Answer:
- Co-solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
- Nanoformulation : Prepare liposomal or polymeric nanoparticles (e.g., PLGA) via solvent evaporation, characterized by dynamic light scattering (DLS) for size (100–200 nm) and polydispersity (<0.2) .
- pH Adjustment : Solubilize in buffered solutions (pH 6.5–7.4) for ionizable groups, confirmed by UV-Vis spectroscopy .
Advanced: How to design structure-activity relationship (SAR) studies to identify key functional groups for anticancer activity?
Methodological Answer:
Systematic Substituent Variation : Synthesize derivatives with modified:
- Triethoxy groups : Replace with methyl, ethyl, or halogens .
- Oxadiazole ring : Test 1,2,4-triazole or thiadiazole analogs .
Biological Screening : Conduct MTT assays against cancer cell lines (e.g., HeLa, MCF-7) and normal cells (e.g., HEK293) to determine selectivity indices .
Computational SAR : Use QSAR models (e.g., CoMFA) to correlate electronic (Hammett σ) and steric parameters (molar refractivity) with activity .
Advanced: How can conflicting bioactivity data across studies be reconciled?
Methodological Answer:
- Assay Standardization : Repeat experiments under controlled conditions (e.g., cell passage number, serum concentration) .
- Orthogonal Validation : Confirm results using alternative methods (e.g., Western blot for apoptosis vs. flow cytometry) .
- Meta-Analysis : Compare data across studies using statistical tools (e.g., Cohen’s d for effect size) to identify outliers .
Advanced: What computational models predict target interactions for this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock or Schrödinger Suite to screen against targets (e.g., EGFR, tubulin) .
- Molecular Dynamics (MD) Simulations : Simulate binding stability (GROMACS, 100 ns runs) to assess hydrogen bond occupancy and RMSD values .
- Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors, aromatic rings) using LigandScout .
Advanced: What are the metabolic pathways of this compound, and how can in vitro stability be improved?
Methodological Answer:
- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS for phase I (oxidation) and phase II (glucuronidation) metabolites .
- Stability Enhancement : Introduce deuterium at labile positions (e.g., benzylic hydrogens) or modify the oxadiazole ring to resist hydrolysis .
Advanced: How to optimize selectivity to minimize off-target effects in kinase inhibition assays?
Methodological Answer:
- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-targets .
- Structure-Guided Design : Modify substituents (e.g., bulkier groups in the benzamide region) to sterically hinder non-target kinases .
Advanced: What fluorescent labeling strategies enable tracking of cellular uptake and localization?
Methodological Answer:
- Probe Conjugation : Attach dansyl chloride or BODIPY fluorophores via amide bonds, confirmed by fluorescence spectroscopy (λex/λem = 340/520 nm) .
- Confocal Microscopy : Treat labeled compound with live cells (HeLa) and image using a 60x oil immersion lens to visualize cytoplasmic vs. nuclear localization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
